molecular formula C9H5BrN2O3 B2986652 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid CAS No. 2044836-80-6

8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid

Cat. No.: B2986652
CAS No.: 2044836-80-6
M. Wt: 269.054
InChI Key: BPKVHJWUJZRSPE-UHFFFAOYSA-N
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Description

8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties . The presence of bromine, formyl, and carboxylic acid groups in this compound makes it a versatile intermediate for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various methods, including transition metal catalysis, metal-free oxidation, and photocatalysis . One common approach is the bromination of imidazo[1,2-a]pyridine derivatives followed by formylation and carboxylation under controlled conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The bromine atom can be reduced to a hydrogen atom.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products:

    Oxidation: 8-Bromo-3-carboxyimidazo[1,2-a]pyridine-6-carboxylic acid.

    Reduction: 3-Formylimidazo[1,2-a]pyridine-6-carboxylic acid.

    Substitution: Various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and formyl group play crucial roles in its reactivity and binding affinity. The compound can act as an electrophile, participating in various nucleophilic addition and substitution reactions. Its carboxylic acid group can form hydrogen bonds and ionic interactions with biological targets, influencing its biological activity.

Comparison with Similar Compounds

  • 6-Bromoimidazo[1,2-a]pyridine-3-carboxylic acid
  • 8-Bromo-6-chloroimidazo[1,2-a]pyridine

Comparison: 8-Bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid is unique due to the presence of both formyl and carboxylic acid groups, which enhance its versatility in chemical reactions and applications

Properties

IUPAC Name

8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN2O3/c10-7-1-5(9(14)15)3-12-6(4-13)2-11-8(7)12/h1-4H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPKVHJWUJZRSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=NC=C(N2C=C1C(=O)O)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2044836-80-6
Record name 8-bromo-3-formylimidazo[1,2-a]pyridine-6-carboxylic acid
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